1,2,3-Thiadiazole-4-carboxylic acid

説明

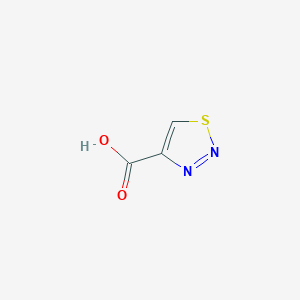

1,2,3-Thiadiazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H2N2O2S and its molecular weight is 130.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1,2,3-Thiadiazole-4-carboxylic acid, like other thiadiazole derivatives, has been found to exhibit a broad spectrum of biological activities . . Thiadiazole derivatives have been reported to show myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .

Mode of Action

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring

Biochemical Pathways

Thiadiazole derivatives have been reported to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring , which suggests that the chemical environment could play a role in modulating the action of this compound.

生物活性

1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound consists of a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is CHNOS, and it is characterized by the presence of a carboxylic acid group at the fourth position of the thiadiazole ring. The structure can be represented as follows:

This configuration contributes to its chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition rates of 58% to 66% against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL compared to fluconazole (MIC = 24–26 μg/mL) .

- Anticancer Properties : Research indicates that compounds containing the thiadiazole ring have potential anticancer effects. A series of 1,2,3-thiadiazole derivatives were synthesized and tested for their anti-proliferative activities on various cancer cell lines. Notably, some compounds exhibited IC50 values as low as 15 nM against specific tumor cell lines .

- Anticonvulsant Activity : Certain thiadiazole derivatives have been evaluated for their anticonvulsant properties. In experimental models, compounds demonstrated protective effects against seizure induction .

- Anti-inflammatory Effects : Thiadiazole derivatives have also been reported to exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Hurd-Mori Cyclization : This method involves the reaction of appropriate precursors with semicarbazide in the presence of thionyl chloride to yield substituted thiadiazoles .

- Ultrasonic-Assisted Synthesis : Recent advancements include using ultrasonic waves to enhance reaction yields when synthesizing thiadiazole derivatives from carboxylic acids and thiosemicarbazides .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study conducted on a series of thiadiazole derivatives showed promising results against various bacterial strains. The presence of halogen substituents on the phenyl ring was found to enhance antibacterial activity significantly .

- Anticancer Evaluation : Another investigation focused on synthesizing new thiadiazole analogs that exhibited potent anti-tumor activity in vitro. Compounds were screened using cell viability assays, where several showed significant inhibition of cancer cell proliferation .

Summary Table of Biological Activities

科学的研究の応用

Medicinal Applications

1,2,3-Thiadiazole-4-carboxylic acid and its derivatives have been extensively studied for their potential therapeutic effects. Research indicates that these compounds exhibit a range of biological activities:

- Antimicrobial Activity: Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported that certain substituted thiadiazoles possess potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

- Anticancer Properties: The compound has been evaluated for its anticancer potential. Thiadiazole derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. Some derivatives demonstrated promising results in inducing apoptosis in cancer cells, indicating their potential as anticancer agents .

- Anticonvulsant Activity: Research has documented the anticonvulsant effects of thiadiazole derivatives. A series of compounds were synthesized and tested in animal models, showing efficacy in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .

Agricultural Applications

The compound's bioactivity extends to agricultural uses, particularly in plant protection:

- Insecticidal Activity: Thiadiazole derivatives have demonstrated insecticidal properties against various pests. Studies indicate that these compounds can effectively control pest populations while being less harmful to beneficial insects .

- Fungicidal Effects: The application of thiadiazoles in agriculture also includes their use as fungicides. Research has shown that certain derivatives can inhibit the growth of plant pathogens, thereby protecting crops from diseases .

Material Science Applications

In addition to biological applications, this compound is utilized in material science:

- Polymer Chemistry: The compound serves as a building block for synthesizing polymers with enhanced thermal stability and resistance to degradation. Its incorporation into polymer matrices can improve mechanical properties and extend the lifespan of materials used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study explored the synthesis of novel thiadiazole derivatives and their antimicrobial efficacy. The results showed that compounds with specific substitutions exhibited higher activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Case Study 2: Anticancer Research

Research involving the synthesis of thiadiazole-based compounds revealed that some derivatives significantly inhibited the growth of breast cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 1,2,3-thiadiazole. This reaction is critical for generating the parent heterocycle:

- Conditions : Heating at 120–150°C or using acidic/basic catalysts .

- Outcome : Quantitative yields (>90%) under optimized conditions, confirmed via gas evolution and NMR .

Formation of Acid Chlorides

Reaction with thionyl chloride (SOCl₂) produces the corresponding acyl chloride, a key intermediate for further derivatization:

- Conditions : Reflux in anhydrous dichloromethane or toluene .

- Applications : The acyl chloride is used to synthesize esters, amides, and hydrazides .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or carbohydrazides, respectively:

Esterification

The acid forms esters via classical Fischer esterification or via its acyl chloride:

- Conditions : Acid catalysis (H₂SO₄) or reaction of the acyl chloride with alcohols .

- Examples : Methyl and ethyl esters are common intermediates for organotin complexes with antifungal activity .

Triazole-Thiadiazine Hybrids

Reaction with thioureas or thiosemicarbazides under microwave irradiation yields triazole-thiadiazine hybrids :

Photochemical Reactions

UV irradiation induces thioketene formation via intermediate thiirenes :

- Conditions : EPA matrix at 77 K, λ = 254 nm .

- Characterization : UV-Vis and IR spectroscopy confirm intermediates .

Mechanistic Insights

特性

IUPAC Name |

thiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325896 | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-13-4 | |

| Record name | 4100-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1,2,3-Thiadiazole-4-carboxylic acid derivatives?

A1: Research indicates that derivatives of this compound exhibit a range of biological activities, making them promising candidates for various applications. For instance, they have shown potential as insecticides, acaricides, and bactericides in agriculture []. Additionally, some derivatives have demonstrated potential as antineoplastic agents []. These diverse applications highlight the versatility of this compound class.

Q2: How is this compound typically synthesized?

A2: One method involves the oxidation of 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid to yield this compound []. This carboxylic acid can then be further derivatized through reactions with various reagents to generate a diverse library of compounds. For instance, it can be converted to the corresponding acid chloride, amide, ethyl ester, and azide, which serve as valuable intermediates for further synthetic manipulations [].

Q3: Can you provide an example of a specific application of this compound in peptide chemistry?

A3: this compound has shown promise as a photochemical cross-linking reagent for conjugating peptides to carrier proteins []. This is particularly useful for developing immunogenic conjugates and studying antibody-antigen interactions. In a study using angiotensin II as a model, the photoreactive this compound derivative facilitated successful conjugation to bovine serum albumin (BSA) upon irradiation [].

Q4: What makes this compound suitable as a photochemical cross-linking reagent?

A4: The key to its utility lies in its photochemical reactivity. Upon exposure to UV light (245-300 nm), this compound undergoes rapid nitrogen gas expulsion, generating a highly reactive thioketene intermediate []. This thioketene readily reacts with amine groups, forming a stable thioamide linkage. This photo-induced reactivity, coupled with its compatibility with standard peptide synthesis protocols, makes this compound a valuable tool in bioconjugation strategies.

Q5: Are there any studies exploring the combination of this compound derivatives with other bioactive compounds?

A5: Yes, research suggests that combining derivatives of this compound with existing insecticides, acaricides, bactericides, anti-plant virus agents, and plant activating agents may enhance their efficacy in agricultural and horticultural settings []. This synergistic approach could lead to more effective pest and disease control strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。